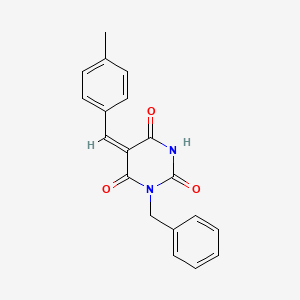![molecular formula C23H27ClN2O2 B4880903 N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4880903.png)
N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has shown potential in the treatment of Parkinson's disease.
Wirkmechanismus
The mechanism of action of CEP-1347 is not fully understood, but it is thought to act as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in cell death and inflammation, and its activation has been implicated in the pathogenesis of Parkinson's disease. By inhibiting this pathway, CEP-1347 may protect dopaminergic neurons from degeneration.
Biochemical and Physiological Effects
CEP-1347 has been shown to have a number of biochemical and physiological effects in preclinical models of Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve mitochondrial function. CEP-1347 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied in preclinical models of Parkinson's disease. However, there are also some limitations to its use. CEP-1347 has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet known. Additionally, the mechanism of action of CEP-1347 is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CEP-1347. One area of research could focus on the development of more potent and selective inhibitors of the JNK pathway. Another area of research could focus on the use of CEP-1347 in combination with other drugs for the treatment of Parkinson's disease. Finally, clinical trials will be necessary to determine the safety and efficacy of CEP-1347 in humans.
Synthesemethoden
CEP-1347 can be synthesized through a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)ethylamine. This intermediate is then reacted with 3-phenylpropionyl chloride to form N-[2-(2-chlorophenyl)ethyl]-3-phenylpropionamide. Finally, the piperidinecarboxylic acid derivative is added to form CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied in preclinical models of Parkinson's disease. It has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. CEP-1347 has also been shown to have neuroprotective effects in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c24-21-11-5-4-10-19(21)14-15-25-23(28)20-12-13-22(27)26(17-20)16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,20H,6,9,12-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYRBGHVTWXUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2Cl)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)

![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)
![2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880865.png)
![ethyl 4-[({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4880867.png)
![4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B4880874.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4880879.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4880884.png)
![2-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)
![ethyl 4-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4880894.png)
![[1-[(5-ethyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4880899.png)
![3,4,6-trichloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4880904.png)